3'-Bromo-2-thiomorpholinomethyl benzophenone
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Description
Synthesis Analysis
The synthesis of brominated benzophenone derivatives and related structures often involves palladium-catalyzed reactions, as seen in the two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles . Another approach includes the bromocyclization of alkynes using N-methylpyrrolidin-2-one hydrotribromide reagent (MPHT) to yield 3-bromobenzo[b]thiophene derivatives, which are further coupled under palladium-catalysis with N-tosylhydrazones . These methods highlight the versatility of brominated intermediates in constructing complex molecular architectures.
Molecular Structure Analysis
The molecular structure of brominated compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated by the structure determination of a dihydrobenzo[b]thiophene 1,1-dioxide derivative . This technique provides precise information about the arrangement of atoms within a molecule, which is crucial for understanding its reactivity and properties.
Chemical Reactions Analysis
Brominated benzophenone derivatives participate in various chemical reactions. For instance, the addition reaction of the carbonyl group of 3-bromo benzophenone with propionitrile carbanion under irradiation leads to the formation of a new cyano-propanol derivative . Additionally, the generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones involve a mechanism where bromide displacement by a neighbouring carbonyl group forms 1-phenylisobenzofuran, which then undergoes cycloaddition .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenone derivatives can be characterized using various spectroscopic methods. For example, the structure of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques provide valuable information about the functional groups present, molecular geometry, and electronic environment within the molecule.
Safety And Hazards
While specific safety and hazard information for “3’-Bromo-2-thiomorpholinomethyl benzophenone” was not found, it’s important to handle all chemical compounds with care. Use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
properties
IUPAC Name |
(3-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJQNFBDGQKAKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643814 |
Source
|
Record name | (3-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2-thiomorpholinomethyl benzophenone | |
CAS RN |
898781-70-9 |
Source
|
Record name | (3-Bromophenyl)[2-(4-thiomorpholinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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